molecular formula C20H36N2O2 B4035307 1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione

1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione

Cat. No.: B4035307
M. Wt: 336.5 g/mol
InChI Key: HNQLCWVJARYCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1,1’-(1,6-dioxo-1,6-hexanediyl)bis(3,5-dimethylpiperidine)” is also known as 2H-Azepin-2-one . It is functionally related to adipic acid . This compound has been used in the treatment of diseases or disorders wherein depletion of serum amyloid P component (SAP) would be beneficial, including amyloidosis, Alzheimer’s disease, type 2 diabetes mellitus, and osteoarthritis .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N2O6 . The InChI representation of the molecule is InChI=1S/C14H16N2O6/c17-9(15-11(19)5-6-12(15)20)3-1-2-4-10(18)16-13(21)7-8-14(16)22/h1-8H2 . The Canonical SMILES representation is C1CC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)CCC2=O .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 308.29 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 5 . The Exact Mass is 308.10083623 g/mol . The Topological Polar Surface Area is 109 Ų . The Heavy Atom Count is 22 .

Scientific Research Applications

Polymer Synthesis and Applications

Research on degradable poly(β-amino esters) synthesized via the addition of secondary amines to bis(acrylate ester) showcases the potential of these polymers in biomedical applications. These polymers, characterized by their hydrolytic degradation into non-toxic products, offer promising avenues for gene delivery systems due to their non-cytotoxic nature and ability to form complexes with DNA. This underscores the importance of designing smart materials for therapeutic purposes (Lynn & Langer, 2000).

Dental Material Innovation

In the dental field, the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) represents a significant advancement. This compound serves as both a polymerizable amine coinitiator and a replacement for traditional components in dental resin mixtures, highlighting the ongoing evolution in dental materials that aim to enhance the physical and mechanical properties of dental restorations (Nie & Bowman, 2002).

Anticancer Drug Development

The exploration of dinuclear gold(III) compounds with bipyridyl ligands as potential cytotoxic and anticancer agents opens new doors in the fight against cancer. These compounds exhibit a range of antiproliferative effects against cancer cell lines, providing a foundation for the development of novel anticancer therapies. The ability of these compounds to interact with DNA and proteins suggests a complex mechanism of action, warranting further investigation into their therapeutic potential (Casini et al., 2006).

Analgesic Compound Synthesis

The synthesis of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives from 3,5-diacetyl-2,6-dimethylpyridine and their demonstrated superior analgesic activity compared to traditional drugs like metamizole sodium present a promising avenue for the development of new pain management solutions. This highlights the role of chemical synthesis in creating more effective and potentially safer analgesic agents (Kulakov et al., 2017).

Mechanism of Action

This compound has been used in the treatment of diseases or disorders wherein depletion of serum amyloid P component (SAP) would be beneficial . SAP is a normal, structurally invariant, soluble, non-fibrillar, constitutive plasma glycoprotein, produced exclusively by the liver . SAP binds to all types of amyloid fibrils with high avidity conferred by multivalent interactions .

Properties

IUPAC Name

1,6-bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O2/c1-15-9-16(2)12-21(11-15)19(23)7-5-6-8-20(24)22-13-17(3)10-18(4)14-22/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQLCWVJARYCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCCCC(=O)N2CC(CC(C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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